Target Compound Exhibits a Different Substitution Pattern Compared to Common Industrial Isomer
The target compound, 5-chloro-3-hydroxy-2-methylbenzoic acid, is a distinct positional isomer of the more common 5-chloro-2-hydroxy-3-methylbenzoic acid (CAS 4386-40-7) . While both share the molecular formula C₈H₇ClO₃ and molecular weight of 186.59 g/mol, their different substitution patterns lead to different chemical behaviors. The target compound features a 2-methyl, 3-hydroxy, 5-chloro pattern, whereas the comparator has a 3-methyl, 2-hydroxy, 5-chloro pattern . This structural variation is crucial for synthetic pathways requiring a specific functional group orientation.
| Evidence Dimension | Molecular Structure / Substitution Pattern |
|---|---|
| Target Compound Data | 5-chloro-3-hydroxy-2-methylbenzoic acid (IUPAC-defined substitution) |
| Comparator Or Baseline | 5-chloro-2-hydroxy-3-methylbenzoic acid (CAS 4386-40-7) |
| Quantified Difference | Positional isomerism: the methyl and hydroxyl groups are transposed. |
| Conditions | Comparison based on IUPAC nomenclature and CAS registry data. |
Why This Matters
This specific isomer is required for synthetic routes where the 2-methyl, 3-hydroxy arrangement is a necessary precursor, and substitution with the 3-methyl, 2-hydroxy isomer would lead to synthetic failure.
